molecular formula C25H21N3O5 B11290896 N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11290896
M. Wt: 443.5 g/mol
InChI Key: QFFHFNJKWWJSPQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidinone derivative with a furan-2-ylmethyl substituent at position 3 of the heterocyclic core and an N-(2-ethylphenyl)acetamide side chain. The benzofuropyrimidinone scaffold provides a rigid framework for functional group modifications, while the furan and ethylphenyl moieties contribute to electronic and steric properties critical for biological interactions .

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5/c1-2-16-8-3-5-11-19(16)26-21(29)15-27-22-18-10-4-6-12-20(18)33-23(22)24(30)28(25(27)31)14-17-9-7-13-32-17/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

QFFHFNJKWWJSPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53

Origin of Product

United States

Biological Activity

N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, also known by its ChemDiv ID C688-1414, is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that are being explored for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3O4SC_{25}H_{21}N_{3}O_{4}S. Its IUPAC name is:

\text{N 2 ethylphenyl 2 5 furan 2 yl methyl 46 dioxo 8 thia 35 diazatricyclo 7 4 0 0 27}]trideca-1(9)2(7)1012-tetraen-3-yl}acetamide}

Antiviral Properties

Recent studies have highlighted the potential of compounds related to this compound as inhibitors of viral proteases. For instance, derivatives exhibiting similar structural motifs have shown promising results against SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition at low concentrations.

CompoundIC50 (μM)Remarks
F8-B221.55Non-peptidomimetic inhibitor of Mpro
F8-B61.57Reversible covalent inhibitor
N-(furan-2-ylmethyl)ethanamine10.76Related structure with antiviral potential

These findings suggest that the furan and pyrimidine components in the structure may play critical roles in the inhibitory activity against viral enzymes.

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity have indicated that certain derivatives maintain low cytotoxicity levels while exhibiting potent antiviral effects. For example, the compound F8-B6 showed a CC50 (cytotoxic concentration for 50% of cells) greater than 100 μM in Vero and MDCK cell lines, suggesting a favorable safety profile for further development.

Case Study: Antiviral Screening

In a recent screening of compounds for antiviral activity against SARS-CoV-2, several derivatives similar to this compound were tested. The study focused on their ability to inhibit viral replication and protease activity.

Results Summary

  • F8-B22 :
    • IC50: 1.55 μM
    • Mechanism: Non-covalent binding to Mpro.
  • F8-B6 :
    • IC50: 1.57 μM
    • Mechanism: Reversible covalent modification.

These results underscore the potential for developing novel antiviral therapies based on this compound's structure.

Comparison with Similar Compounds

The compound is structurally related to several benzofuropyrimidinone and acetamide derivatives. Below is a detailed comparison based on substituents, synthesis, physicochemical properties, and biological activity.

Structural Analogues

A. 2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide (1351780-16-9)

  • Core structure: Benzofuropyrimidinone with 2-phenylethyl at position 3.
  • Key differences :
    • Position 3 substituent: 2-phenylethyl (vs. furan-2-ylmethyl in the target compound).
    • Acetamide side chain: N-(2-ethyl-6-methylphenyl) (vs. N-(2-ethylphenyl)).
  • The additional methyl group on the phenyl ring may increase steric hindrance, affecting receptor binding .

B. 2-((3-Isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

  • Core structure: Benzofuropyrimidinone with a thioether linkage.
  • Key differences :
    • Position 2 substituent: Thioether (vs. oxygen in the target compound).
    • Position 3 substituent: Isopentyl (vs. furan-2-ylmethyl).
    • Acetamide side chain: N-(3-trifluoromethylphenyl) (vs. N-(2-ethylphenyl)).
  • Impact : The thioether increases electron density and may alter metabolic stability. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .

C. 2-(2,4-Dioxo-3-phenylbenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (877656-68-3)

  • Core structure: Benzofuropyrimidinone with phenyl at position 3.
  • Key differences :
    • Position 3 substituent: Phenyl (vs. furan-2-ylmethyl).
    • Acetamide side chain: Unsubstituted (vs. N-(2-ethylphenyl)).
Physicochemical Properties
Property Target Compound 1351780-16-9 3-Isopentyl Thioether
Molecular Weight ~470 g/mol (estimated) ~490 g/mol ~510 g/mol
Lipophilicity (LogP) ~3.5 (predicted) ~4.2 ~4.8
Solubility Low (due to rigid core) Very low Moderate (thioether)
Melting Point >250°C (estimated) 302–304°C 280–285°C (predicted)

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